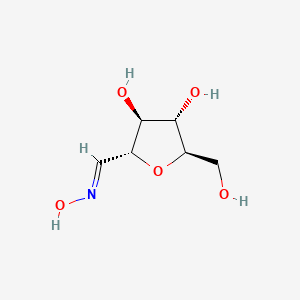

2,5-Anhydro-D-mannofuranose oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Anhydro-D-mannofuranose oxime is a chemical compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is derived from 2,5-anhydro-D-mannofuranose, a sugar derivative, and is often utilized in the synthesis of various functional biomacromolecules .

作用機序

Target of Action

The primary target of 2,5-Anhydro-D-mannofuranose Oxime is chitosan oligosaccharides (COS) . Chitosan is a linear copolymer of β- (1→4)-linked d-glucosamine (GlcN) and N-acetyl d-glucosamine (GlcNAc) units in various proportions . The compound interacts with the reducing-end unit of COS, which is composed of 2,5-anhydro-d-mannofuranose (amf) .

Mode of Action

This compound interacts with its targets through a process known as reductive amination . The compound is synthesized by both oximation and reductive amination ways .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the nitrous acid depolymerization of chitosan . This process enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-d-mannofuranose (amf) .

Pharmacokinetics

The compound’s molecular weight is177.16 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of dioxyamine-linked COS-amf . The chemical structure of the resulting compound is fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry . The coupling of chemically attractive linkers such as dioxyamines at the reducing end of COS-amf forms a relevant strategy for the development of advanced functional COS-based conjugates .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-anhydro-D-mannofuranose oxime typically involves the nitrous acid depolymerization of chitosan, which results in the formation of 2,5-anhydro-D-mannofuranose . This intermediate can then be reacted with hydroxylamine to form the oxime derivative . The reaction conditions often include acidic media and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

This includes the use of nitrous acid for depolymerization and subsequent reactions with hydroxylamine .

化学反応の分析

Types of Reactions

2,5-Anhydro-D-mannofuranose oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The oxime group can be substituted with other functional groups to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for depolymerization, hydroxylamine for oxime formation, and various oxidizing and reducing agents for further modifications .

Major Products

The major products formed from these reactions include various derivatives of 2,5-anhydro-D-mannofuranose, such as dioxyamine-linked chitooligosaccharides .

科学的研究の応用

2,5-Anhydro-D-mannofuranose oxime has several scientific research applications, including:

Chemistry: Used in the synthesis of functional biomacromolecules and as a building block for advanced conjugates.

Biology: Utilized in the study of chitosan oligosaccharides and their biological properties.

Medicine: Investigated for its potential antibacterial, antiviral, and antifungal activities.

Industry: Applied in the development of water-soluble chitosan oligomers for various industrial applications.

類似化合物との比較

2,5-Anhydro-D-mannofuranose oxime can be compared with other similar compounds, such as:

2,5-Anhydro-D-mannofuranose: The parent compound from which the oxime is derived.

Chitosan Oligosaccharides: Functional biomacromolecules that share similar biological properties.

Dioxyamine-linked Chitooligosaccharides: Advanced conjugates formed by linking dioxyamines to 2,5-anhydro-D-mannofuranose.

The uniqueness of this compound lies in its ability to form various derivatives through its oxime group, making it a versatile compound for research and industrial applications .

特性

IUPAC Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWIEQVCSWOMAE-VUZDSOHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=NO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)